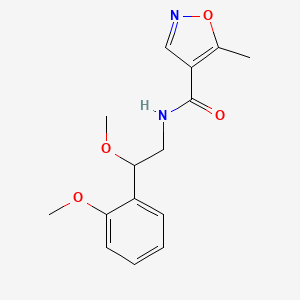

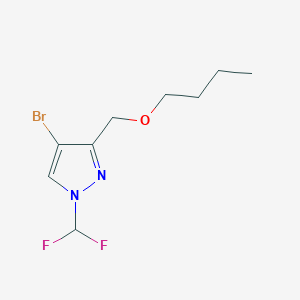

![molecular formula C7H4BrN3O B2501161 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263060-72-5](/img/structure/B2501161.png)

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrazolopyrimidines. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine scaffold, which is a fused bicyclic ring system combining a pyrazole and a pyrimidine ring. The presence of a bromine atom and an aldehyde functional group on this scaffold allows for further chemical modifications, making it a versatile intermediate for various synthetic applications.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives can be achieved through various methods. One such method involves the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, which allows for the functionalization of both the 3-position and the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold . This strategy is particularly useful for incorporating multiple unique aryl substituents and amino substituents, offering an improvement over prior methods that may have limitations in the diversity of substituents that can be introduced.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom at the 6-position and an aldehyde group at the 3-position of the pyrazolopyrimidine ring system. This arrangement of substituents is crucial for the compound's reactivity and its ability to undergo various chemical reactions. The bromine atom, in particular, is a good leaving group that can facilitate nucleophilic substitution reactions.

Chemical Reactions Analysis

The bromine atom on the pyrazolopyrimidine scaffold makes the compound amenable to nucleophilic substitution reactions (SNAr). This reactivity can be exploited to introduce various substituents at the position previously occupied by the bromine atom. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, which can be valuable in the synthesis of compounds with potential biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer some general characteristics based on its molecular structure. The presence of the aldehyde group suggests that the compound would be reactive towards nucleophiles, such as amines, which could lead to the formation of imines or Schiff bases. Additionally, the bromine atom increases the compound's molecular weight and could influence its boiling and melting points. The compound's solubility in organic solvents would likely be good due to the presence of aromatic rings and the absence of highly polar functional groups.

Aplicaciones Científicas De Investigación

Synthesis Methods

- One-Pot Acid-promoted Synthesis : A study by Tseng et al. (2019) reports an efficient synthesis method for 6-aminopyrazolo[3,4-d]pyrimidine, a related compound, using a one-pot acid-promoted process. This method involves steps like deprotection, imination, heterocyclization, and aromatization, proving useful in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives (Tseng, Tsai, Li, & Wong, 2019).

Applications in Drug Synthesis

- Antimetabolites in Purine Biochemical Reactions : Abdelriheem et al. (2017) discuss the synthesis of pyrazolo[1,5-a]pyrimidines, which are analogs of purine and possess properties beneficial as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).

Biological Evaluation

- Anticancer and Anti-inflammatory Properties : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-inflammatory properties, demonstrating the potential therapeutic applications of such compounds (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Electrophilic Substitutions

- Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : Atta (2011) researched electrophilic substitutions to create novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, expanding the chemical versatility of pyrazolo[1,5-a]pyrimidine derivatives (Atta, 2011).

Corrosion Inhibition

- Inhibiting Corrosion in Ferrous Alloys : Mahgoub et al. (2010) found that heterocyclic compounds like pyrazolo[1,5-c]pyrimidine derivatives can effectively inhibit corrosion in carbon steel and stainless steels, demonstrating an industrial application in cooling water systems (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Antiviral and Antitumor Activity

- Biological Activity of Ribonucleosides : A study by Petrie et al. (1985) on various pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrated significant activity against measles virus and moderate antitumor activity, indicating potential in antiviral and anticancer therapies (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Propiedades

IUPAC Name |

6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBGYVMMIRJOEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1263060-72-5 |

Source

|

| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

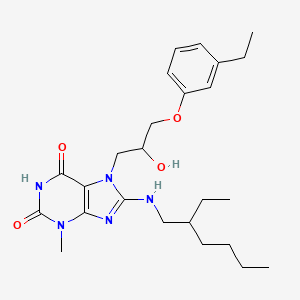

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)

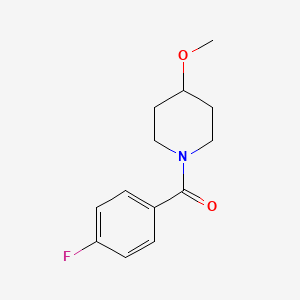

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)

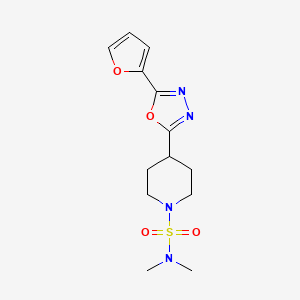

![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)